
4,7-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring, with two methyl groups attached at the 4 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Palladium-Catalyzed Cyclization: This method involves the cyclization of N-aryl imines using palladium catalysts.
Industrial Production Methods
Industrial production of 4,7-dimethyl-2,3-dihydro-1H-indole often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yields .
化学反応の分析
Types of Reactions
Oxidation: 4,7-dimethyl-2,3-dihydro-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroindole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
4,7-dimethyl-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-indole: Lacks the methyl groups at positions 4 and 7.
4,7-dimethylindole: Does not have the dihydro structure.
1H-indole: The parent compound without any substitutions.
Uniqueness
4,7-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and dihydro structure, which can influence its reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
4,7-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-4,11H,5-6H2,1-2H3 |
InChIキー |
DJVCYJPUHSWXBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCNC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



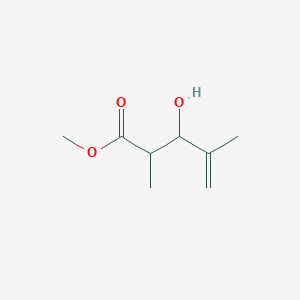
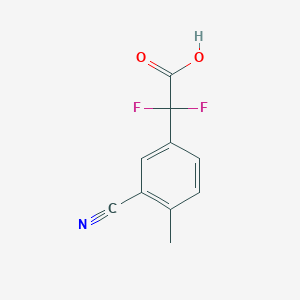

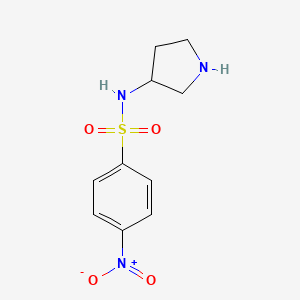
![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)
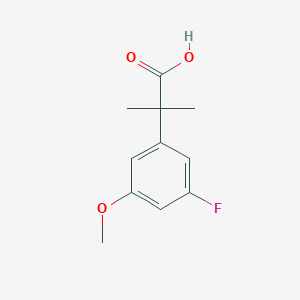
![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
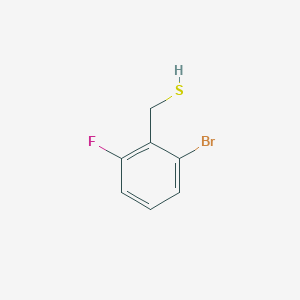
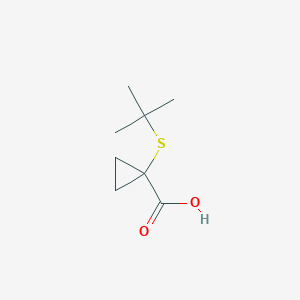
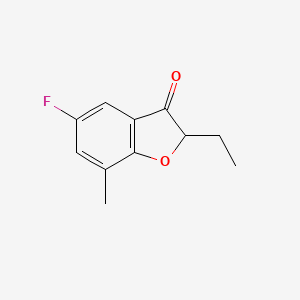
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)
